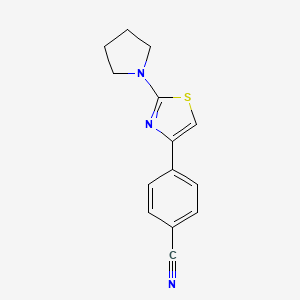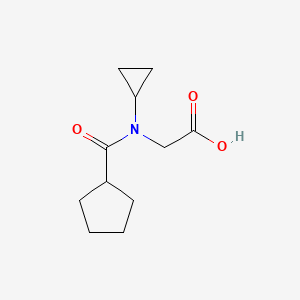
4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile is an organic compound that features a pyrrolidine ring, a thiazole ring, and a benzonitrile group
准备方法
The synthesis of 4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where pyrrolidine reacts with a suitable halogenated precursor.
Formation of the Benzonitrile Group: The benzonitrile group is typically introduced through a nucleophilic aromatic substitution reaction involving a halogenated benzene derivative and a cyanide source.
化学反应分析
4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学研究应用
4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and thiazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways .
相似化合物的比较
4-(2-(Pyrrolidin-1-yl)thiazol-4-yl)benzonitrile can be compared with similar compounds such as:
4-(Pyrrolidin-1-yl)benzonitrile: This compound lacks the thiazole ring, which may result in different biological activities.
2-(4-(Pyrrolidin-1-yl)phenyl)thiazole: This compound has a similar structure but differs in the position of the thiazole ring, affecting its chemical properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C14H13N3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC 名称 |
4-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)benzonitrile |
InChI |
InChI=1S/C14H13N3S/c15-9-11-3-5-12(6-4-11)13-10-18-14(16-13)17-7-1-2-8-17/h3-6,10H,1-2,7-8H2 |
InChI 键 |
SGZFXLNRPRSWLU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=CS2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)

![2-((4-Bromo-1h-pyrazol-1-yl)methyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B14911143.png)

![8-((tert-Butoxycarbonyl)(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B14911152.png)
![2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)
![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)
